molecular formula C9H12BrNO B1452304 2-Amino-2-(3-bromophenyl)propan-1-ol CAS No. 1183013-69-5

2-Amino-2-(3-bromophenyl)propan-1-ol

Cat. No. B1452304
M. Wt: 230.1 g/mol
InChI Key: YZTHTUJFBRUOSD-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

NaBH4 (38 g, 1.125 mol) was added at room temperature to a slurry of 2-amino-2-(3-bromo-phenyl)-propionic acid hydrochloride (105 g, 375 mmol) in dry THF. At 0° C. BF3—O(C2H5)2 (158 g, 1.125 mol) was added dropwise. The mixture was allowed to warm to room temperature, stirred for three days, quenched with 1M aqueous NaOH solution, concentrated in vacuo to remove the THF and extracted with EtOAc (3×300 ml). The organic phase was washed with 1M aqueous NaOH solution, dried with sodium sulfate and concentrated in vacuo to yield the title compound, which was used in the next reaction step without further purification. 1H-NMR (400 MHz, CDCl3): 7.61 (s, 1H), 7.35 (m, 2H), 7.21 (m, 1H), 3.58 (q, 2H), 1.42 (s, 3H).
Name
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl.[NH2:4][C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[CH:11]=1)([CH3:9])[C:6](O)=[O:7].B(F)(F)F.O(CC)CC>C1COCC1>[NH2:4][C:5]([C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[CH:11]=1)([CH3:9])[CH2:6][OH:7] |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
105 g
Type
reactant
Smiles
Cl.NC(C(=O)O)(C)C1=CC(=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
158 g
Type
reactant
Smiles
B(F)(F)F.O(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for three days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At 0° C
CUSTOM
Type
CUSTOM
Details
quenched with 1M aqueous NaOH solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the THF
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×300 ml)
WASH
Type
WASH
Details
The organic phase was washed with 1M aqueous NaOH solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC(CO)(C)C1=CC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.